3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one
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Overview
Description
3-(((5-Nitrofuran-2-yl)methylene)amino)thiazolidin-2-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential antimicrobial properties, making it a promising candidate for the development of new antibacterial agents .
Preparation Methods
The synthesis of 3-(((5-Nitrofuran-2-yl)methylene)amino)thiazolidin-2-one typically involves the reaction of 5-nitrofuran-2-carbaldehyde with thiazolidin-2-one in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(((5-Nitrofuran-2-yl)methylene)amino)thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(((5-Nitrofuran-2-yl)methylene)amino)thiazolidin-2-one has been extensively studied for its antimicrobial properties. It has shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori Beyond its antimicrobial properties, it is also being explored for its potential anticancer, anti-inflammatory, and antioxidant activities .
Mechanism of Action
The antimicrobial activity of 3-(((5-Nitrofuran-2-yl)methylene)amino)thiazolidin-2-one is believed to be due to its ability to bind to bacterial DNA and induce cross-links, leading to mutations and ultimately bacterial cell death . The compound’s mechanism of action involves the generation of reactive oxygen species (ROS) that damage cellular components, including DNA, proteins, and lipids .
Comparison with Similar Compounds
Similar compounds to 3-(((5-Nitrofuran-2-yl)methylene)amino)thiazolidin-2-one include other nitrofuran derivatives and thiazolidinone derivatives. For example:
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound also exhibits strong antimicrobial activity but differs in its structural components.
Furazolidone: Another nitrofuran derivative known for its antimicrobial properties, particularly against protozoa and bacteria. The uniqueness of 3-(((5-Nitrofuran-2-yl)methylene)amino)thiazolidin-2-one lies in its combined structural features of both nitrofuran and thiazolidinone, which contribute to its broad-spectrum antimicrobial activity.
Properties
CAS No. |
5407-75-0 |
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Molecular Formula |
C8H7N3O4S |
Molecular Weight |
241.23 g/mol |
IUPAC Name |
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C8H7N3O4S/c12-8-10(3-4-16-8)9-5-6-1-2-7(15-6)11(13)14/h1-2,5H,3-4H2/b9-5+ |
InChI Key |
DBSBTACIBFIPGL-WEVVVXLNSA-N |
Isomeric SMILES |
C1CSC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1CSC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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